molecular formula C25H21NO3 B14795716 3-(2-Naphthamido)naphthalen-2-yl butyrate

3-(2-Naphthamido)naphthalen-2-yl butyrate

Cat. No.: B14795716
M. Wt: 383.4 g/mol
InChI Key: FESCUTIYQWKRDM-UHFFFAOYSA-N
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Description

3-(2-Naphthamido)naphthalen-2-yl butyrate is an organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by the presence of two fused benzene rings, which contribute to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Naphthamido)naphthalen-2-yl butyrate typically involves the reaction of naphthalene derivatives with butyric acid or its derivatives. One common method is the esterification reaction, where naphthalen-2-yl butyrate is formed by reacting naphthalene-2-ol with butyric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, reducing the reaction time and increasing the yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Naphthamido)naphthalen-2-yl butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into naphthalen-2-yl butanol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthalen-2-yl butanol derivatives.

    Substitution: Various substituted naphthalene derivatives, depending on the reagents used.

Scientific Research Applications

3-(2-Naphthamido)naphthalen-2-yl butyrate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Naphthamido)naphthalen-2-yl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant effects. Additionally, the compound may interact with cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

3-(2-Naphthamido)naphthalen-2-yl butyrate can be compared with other naphthalene derivatives, such as:

    Naphthalene-2-ol: A precursor in the synthesis of this compound.

    Naphthoquinone: An oxidation product of naphthalene derivatives.

    Naphthalen-2-yl butanol: A reduction product of this compound.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for various applications in research and industry.

Properties

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

[3-(naphthalene-2-carbonylamino)naphthalen-2-yl] butanoate

InChI

InChI=1S/C25H21NO3/c1-2-7-24(27)29-23-16-20-11-6-5-10-19(20)15-22(23)26-25(28)21-13-12-17-8-3-4-9-18(17)14-21/h3-6,8-16H,2,7H2,1H3,(H,26,28)

InChI Key

FESCUTIYQWKRDM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC2=CC=CC=C2C=C1NC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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